DC-BPi-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23N5O2S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine |

InChI |

InChI=1S/C20H23N5O2S/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23) |

InChI Key |

PNAZPTARVAORJD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Cellular Impact of DC-BPi-11: A Technical Overview

Initial investigations into the compound designated DC-BPi-11 have not yielded specific information regarding its effects on cellular pathways. Publicly available scientific literature and databases do not currently contain data on a molecule with this precise name.

It is possible that "this compound" is a novel, preclinical compound with research findings that are not yet in the public domain. Alternatively, this designation may be an internal codename used within a research institution or company, or there may be a typographical error in the compound's name.

To provide a comprehensive technical guide as requested, further clarification on the identity of this compound is necessary. Should information become available, this report will be updated to include a thorough analysis of its mechanism of action, affected signaling pathways, and relevant experimental data.

For researchers, scientists, and drug development professionals interested in the broader classes of molecules potentially related to the query, such as bifunctional peptide inhibitors (BPIs) targeting dendritic cells (DCs), a general overview of relevant pathways can be provided. Dendritic cells are key regulators of the immune system, and compounds that modulate their function can impact a wide array of cellular processes.

Potential Cellular Pathways Modulated by Dendritic Cell-Targeting Agents

Compounds designed to interact with dendritic cells could influence several critical signaling cascades, including but not limited to:

-

Antigen Presentation and T-Cell Activation Pathways: Dendritic cells are the most potent antigen-presenting cells. Molecules affecting DCs could alter the expression of Major Histocompatibility Complex (MHC) molecules, co-stimulatory molecules (e.g., CD80, CD86), and the secretion of cytokines (e.g., IL-12, IL-10, TNF-α), thereby influencing the nature and magnitude of the adaptive immune response.

-

Toll-Like Receptor (TLR) Signaling: TLRs on dendritic cells recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating downstream signaling cascades that lead to DC maturation and activation. These pathways often involve adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRFs.

-

STAT Signaling Pathways: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are crucial for regulating dendritic cell function and differentiation. Dysregulation of STAT3 signaling in myeloid cells has been shown to impair the generation of dendritic cells.

-

Apoptosis and Cell Survival Pathways: The survival and longevity of dendritic cells are tightly regulated and critical for a sustained immune response. Pathways involving Bcl-2 family proteins and caspases could be modulated by DC-targeting compounds.

Without specific data on this compound, any detailed discussion of its effects remains speculative. We encourage the user to verify the compound name and provide any additional available information to enable a precise and informative response. Upon receiving more specific details, a full technical guide with quantitative data, experimental protocols, and pathway diagrams will be generated as per the initial request.

The Role of BPTF in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain PHD Finger Transcription Factor (BPTF) is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling machinery. Emerging evidence has solidified BPTF's role as a critical pro-tumorigenic factor across a spectrum of human cancers. Its overexpression is frequently correlated with poor prognosis, highlighting its significance in tumor initiation, progression, and therapeutic resistance. BPTF exerts its oncogenic functions primarily by modulating chromatin accessibility and thereby regulating the expression of key genes involved in cell proliferation, survival, and metastasis. It is a crucial cofactor for major oncogenic drivers like c-MYC and activates pivotal signaling cascades, including the MAPK and PI3K/AKT pathways. This guide provides an in-depth technical overview of the molecular mechanisms underpinning BPTF's role in cancer, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.

BPTF Expression and Clinical Significance in Various Cancers

BPTF is frequently overexpressed in numerous malignancies, and its expression levels often correlate with negative clinical outcomes. This overexpression can be a result of gene amplification, as the BPTF gene is located on chromosome 17q24.3, a locus known for chromosomal gains in various tumors[1][2].

Table 1: BPTF Expression and Copy Number Variation in Human Cancers

| Cancer Type | Finding | Quantitative Data | Clinical Correlation | Reference |

| Melanoma | BPTF Copy Number Gain | 36.4% (28/77) of primary melanomas showed elevated copy number (mean ≥ 3). | BPTF overexpression predicted poor distant metastasis-free survival (P = .03) and disease-specific survival (P = .008). | [1][2][3] |

| Breast Cancer | BPTF Copy Number Gain/Amplification | 34.1% of cases showed copy number gain; 8.2% showed amplification. | Elevated BPTF copy number was significantly associated with increasing patient age and higher tumor grade. | [4][5][6] |

| Lung Adenocarcinoma | BPTF Overexpression | 70.7% (53/75) of patient tumor tissues showed high BPTF expression. | High BPTF expression predicted a poor prognosis and was associated with lymph node metastasis and clinical staging. | [7][8] |

| Hepatocellular Carcinoma (HCC) | BPTF Overexpression | BPTF is highly expressed in HCC cells and patient tissues compared to normal liver cells and tissues. | High BPTF expression was positively correlated with advanced malignancy and poor prognosis. | [9] |

| Neuroblastoma | BPTF Overexpression | Among the highest expression levels in all cancers, associated with 17q copy number gain. | High BPTF expression is associated with high-risk clinical and biological features. | [10] |

Molecular Mechanisms of BPTF in Cancer Progression

BPTF's oncogenic activity is multifaceted, involving direct regulation of gene expression through chromatin remodeling and interaction with key cancer-related transcription factors and signaling pathways.

Interaction with c-MYC

BPTF is a critical cofactor for the c-MYC oncogene, which is deregulated in a majority of human cancers[11]. BPTF interacts with c-MYC and is required for its recruitment to chromatin, thereby enabling the activation of the full c-MYC transcriptional program. Silencing BPTF leads to decreased c-MYC binding to its target genes and a reduction in DNA accessibility at these sites[4][11]. This interaction is vital for c-MYC-driven proliferation and tumorigenesis, suggesting the BPTF-c-MYC axis as a prime therapeutic target[11][12].

Activation of MAPK and PI3K/AKT Signaling Pathways

BPTF has been shown to stimulate two of the most critical signaling pathways in cancer: the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.

-

MAPK Pathway: In melanoma and lung cancer, BPTF stimulates the MAPK pathway[11][13]. Knockdown of BPTF leads to decreased phosphorylation of key downstream effectors like MEK1/2 and Erk1/2, resulting in reduced cell proliferation[7][8]. In T-cell lymphoma, BPTF activates the MAPK pathway through coexpression with Raf1[7].

-

PI3K/AKT Pathway: In lung and breast cancer, BPTF knockdown suppresses the PI3K/AKT pathway, evidenced by reduced phosphorylation of AKT and GSK-β[4][7][12]. This inhibition contributes to decreased cell survival and increased apoptosis.

Functional Consequences of BPTF Activity in Cancer

The molecular activities of BPTF translate into key cancer hallmarks, including increased proliferation, evasion of apoptosis, enhanced metastasis, and chemoresistance.

Table 2: Effects of BPTF Knockdown/Inhibition in Cancer Models

| Cancer Type | Model System | Effect of BPTF Knockdown/Inhibition | Quantitative Result | Reference |

| Melanoma | 1205-Lu cells | Suppressed proliferative capacity | 65.5% reduction in proliferation | [1][2][3] |

| 1205-Lu cells | Increased apoptosis | 13.3-fold increase in apoptosis | [1] | |

| 1205-Lu cells (in vivo) | Reduced metastatic tumor burden in lungs | 66.4% reduction in metastasis | [1][3] | |

| Lung Cancer | A549 & NCI-H460 cells | Inhibited cell viability & colony formation | Significant reduction vs. control | [7] |

| A549 & NCI-H460 cells | Induced apoptosis | ~15-20% increase in apoptotic cells | [7] | |

| A549 cells (in vivo) | Inhibited lung cancer growth in xenografts | Significant suppression of tumor volume | [7][8] | |

| Breast Cancer | TNBC & ER+ cells | Inhibited cell proliferation & induced apoptosis | Significant inhibition of colony formation | [4][12] |

| TNBC cells (in vivo) | Inhibited in vivo tumor growth | Significant suppression vs. control | [4][12] | |

| Pancreatic Cancer | PDA cell lines | Reduced cell proliferation and migration | Dramatic reduction in vitro and in vivo | [14][15] |

| PDA cell lines | Sensitized cells to gemcitabine | Reduced IC50 of gemcitabine | [14][15] |

Role in Chemoresistance

BPTF contributes to resistance against various cancer therapies. In melanoma, BPTF overexpression promotes resistance to BRAF inhibitors[1][3]. In pancreatic cancer, BPTF silencing sensitizes tumor cells to gemcitabine by repressing the expression of ABC-transporters, which are involved in drug efflux[14][15]. Furthermore, combining BPTF inhibitors like AU1 or BZ1 with chemotherapeutics such as doxorubicin shows synergistic effects in breast cancer models[16].

BPTF as a Therapeutic Target

The critical role of BPTF in driving cancer progression and its druggable bromodomain make it an attractive therapeutic target[11][13]. Several small molecule inhibitors targeting the BPTF bromodomain have been developed.

-

Bromosporine: A pan-bromodomain inhibitor that shows promise in combination with existing treatments, such as BRAF inhibitors in melanoma[11][13].

-

AU1: A more selective BPTF inhibitor that has been shown to decrease cell proliferation and sensitize triple-negative breast cancer cells to chemotherapy[10][17].

-

BZ1: A potent pyridazinone-based inhibitor with high selectivity for BPTF over BET bromodomains, which also sensitizes breast cancer cells to doxorubicin[16].

Detailed Methodologies for Key Experiments

This section provides an overview of the protocols for key experimental techniques used to elucidate the function of BPTF in cancer.

shRNA-Mediated Gene Knockdown

This technique is used to achieve stable, long-term silencing of BPTF expression in cancer cell lines.

-

Design and Cloning: Design at least two short hairpin RNA (shRNA) sequences targeting different regions of the BPTF mRNA. Synthesize and anneal complementary oligonucleotides and clone them into a suitable lentiviral or retroviral vector (e.g., pLKO.1). Include a non-targeting (scrambled) shRNA as a negative control[18].

-

Viral Particle Production: Co-transfect the shRNA-containing plasmid along with packaging plasmids (e.g., psPAX2 and pMD2.G for lentivirus) into a packaging cell line like HEK293T using a transfection reagent such as Lipofectamine[19].

-

Transduction: Harvest the virus-containing supernatant 48-72 hours post-transfection. Transduce the target cancer cells with the viral particles in the presence of polybrene to enhance infection efficiency.

-

Selection and Validation: Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin). Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels[18].

Fluorescence In Situ Hybridization (FISH) for BPTF Copy Number

FISH is used to visualize and quantify the copy number of the BPTF gene in tumor samples or cell lines.

-

Slide Preparation: Prepare slides with either metaphase chromosome spreads from cell cultures or 4-5 µm sections from formalin-fixed paraffin-embedded (FFPE) tumor tissue. For FFPE, deparaffinize sections and perform antigen retrieval[20].

-

Probe Labeling: Label a DNA probe specific to the BPTF gene locus (17q24.3) with a fluorophore. A control probe for the chromosome 17 centromere is co-hybridized for normalization.

-

Hybridization: Denature the chromosomal DNA on the slide and the DNA probe by heating. Apply the probe solution to the slide and incubate overnight in a humidified chamber at 37°C to allow the probe to anneal to its complementary target sequence[21].

-

Washing and Counterstaining: Wash the slides under stringent conditions to remove non-specifically bound probes. Counterstain the nuclei with DAPI.

-

Microscopy and Analysis: Visualize the fluorescent signals using a fluorescence microscope. Count the number of signals for the BPTF probe and the centromere 17 control probe in at least 50-100 nuclei. A BPTF/CEP17 ratio > 2.0 is typically considered amplification[20].

Cell Proliferation and Colony Formation Assay

This assay assesses the ability of a single cell to proliferate and form a colony, a measure of reproductive viability.

-

Cell Seeding: Harvest control and BPTF-knockdown cells and prepare single-cell suspensions. Count viable cells (e.g., using trypan blue exclusion) and seed a low, predetermined number of cells (e.g., 500-2000 cells) into 6-well plates.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed[22].

-

Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution like 10% neutral buffered formalin or methanol. Stain with 0.5% crystal violet solution for 20-30 minutes[23][24].

-

Quantification: Wash off excess stain with water and air dry the plates. Count the number of colonies (defined as a cluster of ≥50 cells) in each well. Calculate the plating efficiency and surviving fraction relative to the control group.

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through an extracellular matrix barrier.

-

Insert Preparation: Coat the upper surface of Transwell inserts (typically with 8.0 µm pores) with a thin layer of Matrigel Basement Membrane Matrix, diluted with cold, serum-free medium. Incubate at 37°C for at least 2 hours to allow the Matrigel to solidify[1][15][25].

-

Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells (e.g., 5 x 10^4) into the upper chamber of the coated inserts.

-

Chemoattraction: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber[26].

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Analysis: Remove the non-invading cells from the top surface of the membrane with a cotton swab. Fix the invaded cells on the bottom surface of the membrane with methanol or ethanol and stain with crystal violet. Count the number of invaded cells in several microscopic fields to quantify invasion[25][26].

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Flow cytometry is used to quantify cell cycle distribution and the percentage of apoptotic cells.

-

Cell Cycle Analysis:

-

Harvest ~1-3 x 10^6 cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at 4°C for at least 2 hours[13].

-

Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide, PI) and RNase A[10].

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases[14][27].

-

-

Apoptosis (Annexin V/PI) Assay:

-

Harvest 1-5 x 10^5 cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V and a viability dye like PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark[3][28].

-

Analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[29][30].

-

Conclusion and Future Directions

BPTF has unequivocally emerged as a key player in the progression of multiple cancers. Its role as a central node in chromatin regulation, interacting with powerful oncogenes like c-MYC and activating crucial growth pathways, makes it a high-value target for therapeutic intervention. The development of specific and potent BPTF bromodomain inhibitors is a promising avenue for novel cancer treatments, particularly in combination with existing targeted therapies and chemotherapies to overcome resistance. Future research should focus on elucidating the full spectrum of BPTF's downstream targets through genomics and proteomics, refining BPTF inhibitors for clinical use, and identifying biomarkers to predict patient response to BPTF-targeted therapies.

References

- 1. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 2. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. DSpace [repositori.upf.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. corning.com [corning.com]

- 16. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of shRNA for Stable Suppression of Chemokine Receptor Expression and Function in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. snapcyte.com [snapcyte.com]

- 26. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bdbiosciences.com [bdbiosciences.com]

- 28. kumc.edu [kumc.edu]

- 29. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 30. scispace.com [scispace.com]

DC-BPi-11: A Potent and Selective BPTF Bromodomain Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

DC-BPi-11 is a novel, high-affinity small molecule inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). As a critical component of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a significant role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in the pathogenesis of various cancers, including leukemia. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization. The potent and selective inhibitory activity of this compound against the BPTF bromodomain underscores its potential as a promising therapeutic agent for oncology.

Introduction

Epigenetic modifications are at the forefront of cancer research, and targeting the readers, writers, and erasers of these marks has emerged as a promising therapeutic strategy. Bromodomains are "reader" domains that recognize acetylated lysine residues on histones and other proteins, thereby recruiting regulatory complexes to specific chromatin regions to modulate gene expression. The Bromodomain and PHD finger-containing Transcription Factor (BPTF) is the largest subunit of the ATP-dependent chromatin remodeling complex, NURF. The BPTF bromodomain is essential for anchoring the NURF complex to acetylated histones, facilitating its remodeling activity.

Overexpression and aberrant activity of BPTF have been linked to the progression of several cancers, including melanoma, breast cancer, lung cancer, and hematological malignancies. BPTF is known to regulate the expression of key oncogenes, such as c-Myc, and is involved in critical signaling pathways like the MAPK and PI3K/AKT pathways. Consequently, the development of small molecule inhibitors targeting the BPTF bromodomain represents a rational approach to cancer therapy.

This compound has been identified as a potent and selective inhibitor of the BPTF bromodomain. This whitepaper will delve into the core preclinical data, mechanism of action, and experimental methodologies related to this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic therapeutics.

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain. This direct inhibition prevents the recruitment of the NURF complex to chromatin, thereby modulating the expression of BPTF-dependent genes, including those critical for cancer cell proliferation and survival. The high affinity and selectivity of this compound for the BPTF bromodomain are key attributes that contribute to its potential as a therapeutic agent.

Signaling Pathway

The inhibition of the BPTF bromodomain by this compound disrupts the normal signaling cascade that promotes oncogenesis. A simplified representation of the BPTF signaling pathway and the point of intervention by this compound is depicted below.

A Deep Dive into the Structural Analysis of the BPTF Bromodomain and its High-Affinity Inhibitor, DC-BPi-11

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Bromodomain PHD Finger Transcription Factor (BPTF) has emerged as a critical player in the landscape of oncogenesis and other human diseases. As the largest and core subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF is integral to chromatin remodeling and gene regulation.[1][2][3] Its function is intrinsically linked to its ability to recognize and bind to acetylated lysine residues on histone tails via its bromodomain, thereby recruiting the NURF complex to specific chromatin regions.[4] Dysregulation of BPTF has been implicated in a variety of cancers, including melanoma, lung cancer, and breast cancer, making it a compelling target for therapeutic intervention.[2][5]

This technical guide provides a comprehensive structural and functional analysis of BPTF and one of its most potent and selective inhibitors, DC-BPi-11.[6] We will delve into the molecular interactions that govern this inhibition, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways to provide a thorough resource for researchers and drug development professionals in the field of epigenetic therapy.

Structural Overview of BPTF and its Bromodomain

BPTF is a large, multi-domain protein that plays a crucial role in chromatin biology.[7][8] Key structural and functional domains of BPTF include:

-

Bromodomain: This domain is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key mechanism for tethering the NURF complex to chromatin.[4][8]

-

PHD Fingers: These domains are involved in recognizing methylated histone residues, providing another layer of epigenetic regulation.[4][8]

-

DDT Domain: A DNA-binding domain that contributes to the localization of the NURF complex.[9]

-

LXXLL motifs: These are nuclear receptor binding motifs.[9]

The BPTF bromodomain itself adopts a conserved alpha-helical bundle structure, forming a hydrophobic pocket that accommodates the acetyl-lysine side chain. It is this pocket that serves as the primary target for small molecule inhibitors.

This compound: A Potent and Selective BPTF Bromodomain Inhibitor

This compound was developed through a structure-guided drug design approach, leading to a significant increase in potency and selectivity for the BPTF bromodomain.[6]

Structural Basis of Interaction

High-resolution crystal structures have revealed that this compound binds within the hydrophobic groove of the BPTF bromodomain's substrate pocket.[6] This binding competitively inhibits the interaction between the bromodomain and its natural acetylated histone ligands. The high affinity of this compound is attributed to optimized hydrophobic and specific polar interactions within this pocket.

Quantitative Data: this compound and other BPTF Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of this compound and other notable BPTF bromodomain inhibitors.

| Compound | Binding Affinity (KD) | Inhibitory Concentration (IC50) | Assay Method | Reference |

| This compound | 20.7 nM | - | Isothermal Titration Calorimetry (ITC) | [6] |

| DC-BPi-07 | - | - | - | [6] |

| DC-BPi-03 | - | 698.3 ± 21.0 nM | - | [6] |

| BI-7190 | 3.5 nM | 58 nM (cellular) | DiscoveRx, nanoBRET | [7] |

| AU1 | - | - | Protein-Observed Fluorine NMR | [6] |

| Bromosporine | 1.8 µM | - | Isothermal Titration Calorimetry (ITC) | [2] |

| TP-238 | 120 nM | - | Isothermal Titration Calorimetry (ITC) | [2] |

| Sanguinarine chloride | - | 344.2 ± 25.1 nM | Homogenous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) | [10] |

BPTF Signaling Pathways

BPTF has been shown to influence several key oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the downstream effects of BPTF inhibition.

MAPK Signaling Pathway

In T-cell lymphoma, BPTF has been found to be co-expressed with Raf1 and to activate the MAPK signaling pathway, thereby promoting cell proliferation.[11] Silencing BPTF leads to the inhibition of this pathway.[11]

Caption: BPTF-mediated activation of the MAPK signaling pathway.

PI3K-AKT Signaling Pathway

Studies in lung and breast cancer have demonstrated that knockdown of BPTF suppresses the PI3K-AKT signaling pathway.[12][13] This leads to reduced cell proliferation and increased apoptosis.

Caption: BPTF-mediated activation of the PI3K-AKT signaling pathway.

Experimental Protocols

The structural and functional characterization of the BPTF-DC-BPi-11 interaction relies on a suite of biophysical and biochemical assays.

Protein Expression and Purification

-

Construct Generation: The gene encoding the human BPTF bromodomain is cloned into an appropriate expression vector (e.g., pGEX or pET series) with a suitable tag (e.g., GST or His6) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific temperature and for a set duration.

-

Cell Lysis and Affinity Chromatography: Cells are harvested, lysed, and the protein of interest is purified from the clarified lysate using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Tag Cleavage and Further Purification: The affinity tag is typically removed by enzymatic cleavage (e.g., with thrombin or TEV protease). The protein is further purified to homogeneity using size-exclusion chromatography.

-

Protein Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and mass spectrometry.

X-ray Crystallography for Structural Determination

-

Crystallization: The purified BPTF bromodomain is co-crystallized with this compound. This involves screening a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a known bromodomain structure as a search model. The model is then refined against the experimental data to obtain an accurate atomic model of the BPTF-DC-BPi-11 complex.

Caption: General workflow for X-ray crystallographic analysis.

Biophysical Assays for Binding Affinity

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding of the ligand (this compound) to the protein (BPTF bromodomain), providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD).

-

Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association and dissociation rates) of the interaction in real-time by immobilizing the protein on a sensor chip and flowing the ligand over the surface.

-

Protein-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 19F NMR can be used to study the binding of fluorinated ligands to the protein, providing information on binding affinity and conformational changes.

Caption: Logic for selecting biophysical assays.

Conclusion

This compound stands out as a highly potent and selective inhibitor of the BPTF bromodomain, offering a valuable tool for probing the function of BPTF and a promising starting point for the development of novel cancer therapeutics. The structural and functional insights presented in this guide, along with the detailed experimental methodologies, provide a solid foundation for researchers and drug developers working to target the epigenetic mechanisms of disease. The elucidation of BPTF's role in key signaling pathways further underscores its importance as a therapeutic target and highlights the potential of inhibitors like this compound to have a significant impact on cancer treatment. Further research into the in vivo efficacy and safety of BPTF inhibitors will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BPTF - Wikipedia [en.wikipedia.org]

- 4. What are BPTF modulators and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pardon Our Interruption [opnme.com]

- 8. Identification and characterization of BPTF, a novel bromodomain transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new small molecule inhibitors of the BPTF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of DC-BPi-11: A Potent and Selective BPTF Bromodomain Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of DC-BPi-11, a potent and selective small-molecule inhibitor of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin regulation and gene transcription, and its dysregulation has been implicated in various cancers. This guide details the rational design and structure-activity relationship (SAR) studies that led to the development of this compound, its quantitative inhibitory and binding affinities, detailed experimental protocols for its synthesis and biological evaluation, and its impact on relevant signaling pathways.

Introduction

The epigenetic reader protein BPTF, through its bromodomain, recognizes acetylated lysine residues on histone tails, a key mechanism in the regulation of gene expression. Aberrant BPTF activity has been linked to the progression of several malignancies, making it an attractive therapeutic target. The development of small-molecule inhibitors of the BPTF bromodomain presents a promising avenue for novel cancer therapies. This whitepaper focuses on this compound, a highly potent and selective BPTF inhibitor, emerging from a structure-guided drug discovery program.

Discovery and Rational Design

The discovery of this compound was reported by Lu et al. in their 2021 publication in the Journal of Medicinal Chemistry, titled "Discovery of High-Affinity Inhibitors of the BPTF Bromodomain".[1][2] The development of this compound originated from a lead compound, DC-BPi-03, which was identified as a novel BPTF bromodomain inhibitor with moderate potency.[1][2]

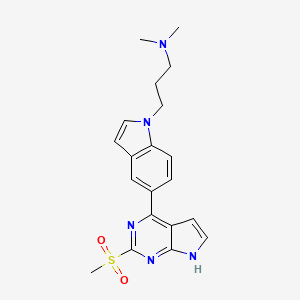

A subsequent structure-guided optimization and structure-activity relationship (SAR) exploration led to the synthesis of a series of derivatives, including DC-BPi-07 and, ultimately, the highly affine this compound.[1][2] The chemical structure of this compound is N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine, with the molecular formula C20H23N5O2S.

The following diagram illustrates the logical progression from the initial lead compound to the optimized this compound.

References

In Vitro Characterization of DC-BPi-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of DC-BPi-11, a potent and selective inhibitor of the Bromodomain and PHD Finger-Containing Transcription Factor (BPTF). The data and methodologies presented are compiled from key studies to facilitate further research and development of this compound.

Executive Summary

This compound is a high-affinity inhibitor of the BPTF bromodomain, a key component of the Nucleosome Remodeling Factor (NURF) complex. BPTF plays a crucial role in chromatin remodeling and gene transcription, and its dysregulation is implicated in various cancers. This compound demonstrates potent biochemical and cellular activity, including the inhibition of leukemia cell proliferation and the downregulation of the oncogene c-MYC, a critical downstream target in the BPTF signaling pathway. This document outlines the quantitative metrics of its inhibitory activity, detailed protocols for its in vitro evaluation, and a visualization of its mechanism of action.

Quantitative Inhibitory Activity

The inhibitory activities of this compound and its parent compound, DC-BPi-03, have been quantified through biochemical and cell-based assays. The data are summarized below.

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |

| This compound | Cell-Based Assay | MV-4-11 (Human Leukemia) | IC50 (Proliferation) | 0.89 µM | [1][2] |

| This compound | Cell-Based Assay | MV-4-11 (Human Leukemia) | EC50 (BPTF Inhibition) | 120 nM | [1][2] |

| DC-BPi-03 | Biochemical Assay | BPTF Bromodomain | IC50 | 698.3 ± 21.0 nM | [1] |

Note: The biochemical IC50 for this compound is described as demonstrating "much higher affinity" than its parent compound DC-BPi-03, with over 100-fold selectivity against other bromodomain targets. However, the specific biochemical IC50 value for this compound is not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by targeting the BPTF bromodomain, which is a critical reader of acetylated histone tails. BPTF is a core subunit of the NURF chromatin remodeling complex. This complex is recruited to chromatin by transcription factors, including the proto-oncogene c-MYC. By binding to acetylated histones, BPTF stabilizes the NURF complex at gene promoters, facilitating chromatin remodeling and enabling the transcription of c-MYC target genes that are essential for cell proliferation and survival.

By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound prevents the recognition of acetylated histones. This disrupts the recruitment and function of the NURF complex at c-MYC target gene promoters, leading to the downregulation of their expression and subsequent inhibition of cancer cell proliferation.

Experimental Protocols

Biochemical Inhibition Assay (AlphaScreen)

This protocol describes a competitive binding assay to determine the IC50 value of inhibitors against the BPTF bromodomain.

Materials:

-

His-tagged recombinant human BPTF bromodomain

-

Biotinylated Histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor Beads (PerkinElmer)

-

Nickel Chelate Acceptor Beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

-

This compound and other test compounds

-

384-well microplates (low-volume, white)

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a mix of His-tagged BPTF bromodomain and biotinylated H4 peptide in Assay Buffer.

-

Add 5 µL of the BPTF/peptide mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a mix of Streptavidin Donor Beads and Nickel Chelate Acceptor Beads in Assay Buffer, protected from light.

-

Add 2.5 µL of the bead mixture to each well.

-

Seal the plate and incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Analyze the data by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of leukemia cells.

Cell Line:

-

MV-4-11 (Human biphenotypic B myelomonocytic leukemia)

Materials:

-

MV-4-11 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed MV-4-11 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compound to the wells. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-

Mix gently and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Western Blot for c-MYC Expression

This protocol details the detection of c-MYC protein levels in MV-4-11 cells following treatment with this compound.

Procedure:

-

Seed MV-4-11 cells and treat with varying concentrations of this compound (e.g., 0.6 µM to 50 µM) for 24 hours.

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-MYC overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative change in c-MYC protein levels.

References

Methodological & Application

Application Notes and Protocols for the Use of FLT3 Inhibitors in Leukemia Cell Lines

Note: A search for the specific compound "DC-BPi-11" in publicly available scientific literature did not yield any specific results. It is possible that this is an internal designation for a novel compound not yet published. Therefore, these application notes and protocols are based on the well-characterized effects of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors in leukemia cell lines, which are likely to be similar to the intended application of a novel compound targeting leukemia. The data and protocols provided are a composite representation from multiple studies on various FLT3 inhibitors.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A significant subset of AML cases, approximately 30%, harbor mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, most commonly internal tandem duplications (FLT3-ITD). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a critical therapeutic target in AML. Small molecule inhibitors that target the aberrant FLT3 kinase activity have shown promise in preclinical and clinical settings.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative FLT3 inhibitor, herein referred to as "FLT3-iX," in leukemia cell lines, particularly those harboring FLT3-ITD mutations such as MV4-11 and MOLM-13.

Mechanism of Action

FLT3-iX is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase. In leukemia cells with activating FLT3 mutations, FLT3-iX binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways. The primary downstream pathways affected include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of these pathways leads to a reduction in cell proliferation, induction of cell cycle arrest, and ultimately, apoptosis of the leukemic cells.

Caption: Signaling pathway of FLT3-ITD and the inhibitory action of FLT3-iX.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of FLT3-iX in Leukemia Cell Lines

| Cell Line | FLT3 Status | IC50 (nM) | Reference |

| MV4-11 | FLT3-ITD | ~150 | [1] |

| MOLM-13 | FLT3-ITD | Not Specified | [2] |

| MOLM-14 | FLT3-ITD | ~150 | [1] |

| THP-1 | FLT3-WT | >1000 | [1] |

| K-562 | FLT3-WT | 3000 | [1] |

| HL-60 | FLT3-WT | Not Specified | [3] |

Table 2: Apoptotic and Cell Cycle Effects of FLT3-iX on MV4-11 Cells

| Treatment Duration | Concentration (nM) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | Reference |

| 36 hours | 200 | Increased | Increased | [3][4] |

| 36 hours | Vehicle | Baseline | Baseline | [3][4] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of FLT3-iX on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

FLT3-iX stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of FLT3-iX in complete medium.

-

Add 100 µL of the FLT3-iX dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by FLT3-iX using flow cytometry.

Materials:

-

Leukemia cell lines

-

6-well cell culture plates

-

FLT3-iX

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with the desired concentrations of FLT3-iX or vehicle control for 36 hours.[4]

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the effect of FLT3-iX on the phosphorylation status of key signaling proteins.

Materials:

-

Leukemia cell lines

-

FLT3-iX

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat leukemia cells with FLT3-iX for the desired time (e.g., 2 hours).[4]

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Troubleshooting and Interpretation of Results

-

High IC50 values in FLT3-ITD cell lines: This could indicate compound instability, poor cell permeability, or the development of resistance. Verify the compound's integrity and consider performing uptake studies.

-

No change in phosphorylation of downstream targets: Ensure that the treatment time and concentration are appropriate. A time-course and dose-response experiment is recommended. Also, confirm the activity of the antibodies.

-

Low levels of apoptosis: The time point for analysis may not be optimal. Apoptosis is a dynamic process, and a time-course experiment (e.g., 24, 36, 48 hours) can help identify the peak apoptotic response.[4]

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of FLT3 inhibitors in leukemia cell lines. By following these detailed methodologies, researchers can effectively evaluate the anti-leukemic potential of novel compounds, elucidate their mechanisms of action, and generate robust data to support further drug development efforts. It is crucial to adapt and optimize these protocols based on the specific characteristics of the compound and the cell lines being investigated.

References

- 1. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: DC-BPi-11 Dosage and Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of DC-BPi-11, a small molecule inhibitor of the Bromodomain PHD finger Transcription Factor (BPTF), in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Overview of this compound

This compound is a potent and selective inhibitor of BPTF, a core subunit of the nucleosome-remodeling factor (NURF) complex.[1][2] By targeting the bromodomain of BPTF, this compound disrupts its chromatin-remodeling activities, which play a crucial role in the transcriptional regulation of genes involved in cell proliferation and cancer progression.[3][4] Preclinical studies have demonstrated its potential as an anti-cancer agent in various models, including colorectal cancer, leukemia, and pancreatic ductal adenocarcinoma.[2][3][5][6][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of this compound in mice based on published preclinical research.

| Parameter | Value | Mouse Model | Reference |

| Dosage | 30 mg/kg | AOM/DSS-induced colorectal cancer | [3] |

| Administration Frequency | Once every two days | AOM/DSS-induced colorectal cancer | [3] |

| Number of Cycles | 12 | AOM/DSS-induced colorectal cancer | [3] |

| In Vitro IC50 | 698 nM | Leukemia cells | [6] |

Experimental Protocols

This section provides a detailed methodology for the administration of this compound to mice as described in a colorectal cancer study.

Preparation of this compound Formulation

Materials:

-

This compound (hydrochloride salt is available[6])

-

Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on solubility)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles appropriate for the chosen route of administration

Protocol:

-

Determine the required amount of this compound based on the number of mice and the 30 mg/kg dosage.

-

Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

-

Add the desired volume of the vehicle to the tube. The final concentration should be calculated to ensure the correct dose is administered in a suitable injection volume (typically 100-200 µL for intraperitoneal injection in mice).

-

Vortex the solution thoroughly until the this compound is completely dissolved or forms a homogenous suspension. Gentle warming may be required for some formulations, but stability under these conditions should be verified.

-

Prepare fresh on each day of administration to ensure stability and prevent contamination.

Administration of this compound to Mice

Animal Model:

-

AOM/DSS (Azoxymethane/Dextran Sodium Sulfate)-induced colorectal cancer model in mice.[3]

Administration Protocol:

-

Gently restrain the mouse.

-

Draw the prepared this compound formulation into a sterile syringe fitted with an appropriate needle (e.g., 25-27 gauge for intraperitoneal injection).

-

Administer 30 mg/kg of this compound via the chosen route of administration (intraperitoneal injection is a common route for this type of study).

-

Repeat the administration once every two days for a total of 12 cycles.[3]

-

Monitor the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. One study noted that this compound was better tolerated in vivo than a related compound, DC-BPi-07.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for in vivo testing of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) [mdpi.com]

- 3. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for ChIP-seq Analysis of DC-BPi-11 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genomic binding of a target protein following treatment with the hypothetical small molecule inhibitor, DC-BPi-11. For the purpose of this application note, we will hypothesize that This compound is an inhibitor of β-catenin , a key transcriptional co-activator in the Wnt signaling pathway. Dysregulation of the Wnt/β-catenin pathway is implicated in numerous cancers, making it a critical target for drug development.

These guidelines will enable researchers to elucidate the mechanism of action of this compound by identifying changes in the genome-wide binding profile of β-catenin. The provided protocols and data presentation formats are designed to be adaptable for other small molecule inhibitors targeting chromatin-associated proteins.

Hypothesized Signaling Pathway: Wnt/β-catenin and the Role of this compound

The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and embryonic development. In the canonical pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of target genes involved in cell growth and proliferation. Our hypothetical inhibitor, this compound, is designed to disrupt the interaction between β-catenin and its transcriptional partners, thereby inhibiting the expression of Wnt target genes.

Experimental Workflow for ChIP-seq with this compound Treatment

The following diagram outlines the major steps in the ChIP-seq protocol, from cell culture and treatment to data analysis.

Detailed Experimental Protocol

This protocol is optimized for a starting material of approximately 1-5 x 10^7 mammalian cells per ChIP reaction.

I. Cell Culture and this compound Treatment

-

Culture cells to 80-90% confluency in appropriate media.

-

Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration. Note: The optimal concentration and treatment time should be determined empirically, for instance, through a dose-response curve assessing the expression of a known β-catenin target gene like AXIN2.

II. Cross-linking

-

Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

-

Incubate at room temperature for 10 minutes with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Incubate at room temperature for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping and transfer to a conical tube.

-

Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

-

The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.

III. Cell Lysis and Chromatin Shearing

-

Resuspend the cell pellet in 1 ml of Farnham Lysis Buffer supplemented with protease inhibitors.

-

Incubate on ice for 10 minutes.

-

Pellet the nuclei by centrifugation at 1,500 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the nuclear pellet in 500 µl of RIPA Buffer supplemented with protease inhibitors.

-

Shear the chromatin to an average size of 200-800 bp using a sonicator. Note: Sonication conditions must be optimized for each cell type and instrument.

-

Clarify the sheared chromatin (chromatin lysate) by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. This is the chromatin lysate.

IV. Immunoprecipitation

-

Pre-clear the chromatin lysate by adding 20 µl of Protein A/G magnetic beads and rotating for 1 hour at 4°C.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Set aside 1% of the pre-cleared chromatin as an input control.

-

Add 2-5 µg of anti-β-catenin antibody to the remaining chromatin lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µl of Protein A/G magnetic beads and rotate for 2-4 hours at 4°C.

-

Collect the beads with a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with:

-

Low Salt Wash Buffer (1x)

-

High Salt Wash Buffer (1x)

-

LiCl Wash Buffer (1x)

-

TE Buffer (2x)

-

V. Elution and Reverse Cross-linking

-

Elute the chromatin from the beads by adding 250 µl of fresh Elution Buffer and incubating at 65°C for 30 minutes with shaking.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Reverse the cross-links by adding 20 µl of 5 M NaCl and incubating at 65°C for at least 6 hours (or overnight).

-

Add 10 µl of 0.5 M EDTA, 20 µl of 1 M Tris-HCl (pH 6.5), and 2 µl of 10 mg/ml Proteinase K.

-

Incubate at 45°C for 2 hours.

VI. DNA Purification

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

Elute the DNA in 30-50 µl of nuclease-free water.

VII. Library Preparation and Sequencing

-

Quantify the ChIP and input DNA.

-

Prepare sequencing libraries from the purified ChIP and input DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).

-

Perform next-generation sequencing. A sequencing depth of 20-30 million reads per sample is generally recommended.

Data Presentation

Quantitative data from the ChIP-seq experiment should be summarized in clear and concise tables to facilitate comparison between the this compound treated and vehicle control samples.

Table 1: Sequencing and Alignment Statistics

| Sample Name | Total Reads | Uniquely Mapped Reads | Mapping Rate (%) |

| Vehicle Control - Replicate 1 | 25,123,456 | 22,611,110 | 90.0 |

| Vehicle Control - Replicate 2 | 26,789,012 | 24,110,111 | 90.0 |

| This compound Treated - Replicate 1 | 24,987,654 | 22,488,889 | 90.0 |

| This compound Treated - Replicate 2 | 25,543,210 | 22,988,889 | 90.0 |

| Input - Vehicle Control | 30,123,456 | 27,111,110 | 90.0 |

| Input - this compound Treated | 31,789,012 | 28,610,111 | 90.0 |

Table 2: Peak Calling and Differential Binding Analysis

| Comparison | Total Peaks Identified | Differentially Bound Peaks (FDR < 0.05) | Upregulated Peaks | Downregulated Peaks |

| Vehicle Control vs. Input | 15,234 | N/A | N/A | N/A |

| This compound Treated vs. Input | 8,765 | N/A | N/A | N/A |

| This compound Treated vs. Vehicle Control | N/A | 6,469 | 123 | 6,346 |

Table 3: Gene Ontology (GO) and Pathway Analysis of Downregulated Peaks

| GO Term / Pathway | Description | Fold Enrichment | p-value |

| GO:0008283 | Cell proliferation | 12.5 | 1.2e-15 |

| GO:0007219 | Wnt signaling pathway | 25.3 | 3.4e-20 |

| hsa04110 | Cell cycle | 8.9 | 5.6e-12 |

| hsa05210 | Colorectal cancer | 15.7 | 2.1e-18 |

Conclusion

This application note provides a comprehensive framework for utilizing ChIP-seq to investigate the effects of the hypothetical small molecule inhibitor this compound on the genomic binding of β-catenin. The detailed protocol, workflow diagrams, and data presentation tables offer a robust starting point for researchers aiming to characterize the mechanism of action of novel therapeutic compounds that target chromatin-associated proteins. The principles outlined here can be readily adapted to other drug-target combinations, making this a valuable resource for drug discovery and development programs.

Application Note: Utilizing DC-BPi-11 in CRISPR Screening Assays to Uncover Novel Cancer Dependencies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic interrogation of gene function through genome-wide screens.[1] When coupled with small molecule inhibitors, CRISPR screens become a powerful tool to identify genetic determinants of drug sensitivity and resistance, thereby uncovering novel therapeutic targets and combination strategies.[2][3] This application note describes the use of DC-BPi-11, a potent and selective (hypothetical) inhibitor of the NF-κB signaling pathway, in CRISPR screening assays to identify genes that modulate cellular responses to NF-κB inhibition in cancer.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival.[4][5] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy.[6] this compound offers a targeted approach to disrupt this oncogenic signaling. By performing a genome-wide CRISPR knockout screen in the presence of this compound, researchers can identify genes whose loss confers either sensitivity or resistance to NF-κB inhibition.

Mechanism of Action: this compound and the NF-κB Signaling Pathway

The NF-κB signaling pathway is broadly divided into the canonical and non-canonical pathways.

-

Canonical Pathway: In response to stimuli such as pro-inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated.[7] IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation.[8] This releases the p50-RelA NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[6][7]

-

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα.[8] It results in the processing of p100 to p52, which then forms a heterodimer with RelB that translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis.[7]

This compound is a hypothetical small molecule designed to inhibit the IKKβ subunit of the IKK complex, a critical component of the canonical NF-κB pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p50-RelA NF-κB complex in the cytoplasm and blocking its transcriptional activity.

Caption: NF-κB Signaling Pathways and this compound Inhibition.

Applications in Drug Discovery and Development

The combination of CRISPR screening with this compound can be applied to:

-

Identify Synthetic Lethal Interactions: Discover genes that are essential for cell survival only in the presence of NF-κB inhibition. These genes represent promising targets for combination therapies with this compound.

-

Elucidate Mechanisms of Drug Resistance: Identify gene knockouts that allow cancer cells to survive and proliferate despite treatment with this compound. Understanding these resistance mechanisms is crucial for developing more durable therapeutic strategies.[2]

-

Discover Novel Drug Targets: Uncover previously unknown regulators of the NF-κB pathway or parallel pathways that, when disrupted, sensitize cells to this compound.

-

Patient Stratification Biomarkers: Genes identified in the screen could serve as potential biomarkers to predict which patients are most likely to respond to this compound treatment.

Data Presentation: Hypothetical CRISPR Screen Results

A genome-wide CRISPR knockout screen was performed in a diffuse large B-cell lymphoma (DLBCL) cell line, which exhibits constitutive NF-κB signaling. Cells were treated with a sub-lethal dose of this compound. The abundance of sgRNAs was quantified by next-generation sequencing at the end of the experiment and compared to a vehicle-treated control population.

Table 1: Top Gene Hits from CRISPR Screen with this compound

| Gene | Description | Phenotype | Log2 Fold Change (LFC) | False Discovery Rate (FDR) |

| TRAF3 | TNF receptor-associated factor 3 | Resistance | 3.1 | < 0.01 |

| CYLD | CYLD lysine 63 deubiquitinase | Resistance | 2.8 | < 0.01 |

| CSNK2A1 | Casein kinase 2 alpha 1 | Sensitivity | -2.5 | < 0.01 |

| BCL2 | BCL2 apoptosis regulator | Sensitivity | -2.2 | < 0.01 |

| MYD88 | Myeloid differentiation primary response 88 | Resistance | 2.4 | < 0.01 |

| CARD11 | Caspase recruitment domain family member 11 | Resistance | 2.1 | < 0.01 |

| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | Sensitivity | -1.9 | < 0.05 |

| AKT1 | AKT serine/threonine kinase 1 | Sensitivity | -1.8 | < 0.05 |

Table 2: Pathway Enrichment Analysis of Sensitizing Gene Hits

| Pathway | Number of Genes | p-value |

| PI3K-Akt Signaling Pathway | 8 | 1.2e-5 |

| Apoptosis | 6 | 3.5e-4 |

| mTOR Signaling Pathway | 5 | 8.1e-4 |

| JAK-STAT Signaling Pathway | 4 | 2.2e-3 |

Experimental Protocols

This section provides a detailed protocol for a pooled, genome-wide CRISPR knockout screen to identify genetic modifiers of this compound activity.

Caption: Experimental Workflow for CRISPR Screening with this compound.

Cell Line Preparation

-

Select a cancer cell line known to have aberrant NF-κB signaling (e.g., OCI-Ly3, a DLBCL cell line).

-

Ensure the cell line stably expresses Cas9 nuclease. If not, transduce with a lentiviral vector encoding Cas9 and select for a stable, high-activity clone.

-

Perform a dose-response curve for this compound to determine the IC20 (the concentration that inhibits growth by 20%) for the screening experiment.

Lentiviral CRISPR Library Transduction

-

Amplify a genome-wide pooled sgRNA library (e.g., GeCKO v2).

-

Produce high-titer lentivirus by transfecting HEK293T cells with the sgRNA library plasmids and packaging vectors.

-

Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive no more than one sgRNA. The number of cells should be sufficient to maintain a representation of at least 500 cells per sgRNA in the library.

Antibiotic Selection and Expansion

-

After transduction, select for cells that have successfully integrated the sgRNA vector using the appropriate antibiotic (e.g., puromycin).

-

After selection, expand the cell population while maintaining at least 500x library representation.

-

Collect a baseline cell pellet (T0) for later sequencing.

This compound Treatment

-

Split the transduced cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at the predetermined IC20 concentration.

-

Culture the cells for 14-21 days, passaging as needed and maintaining at least 500x library representation at all times. Replenish the media with fresh vehicle or this compound at each passage.

Genomic DNA Extraction and Sequencing

-

At the end of the treatment period, harvest at least 2 x 10^7 cells from each replicate of both the control and treatment arms.

-

Extract high-quality genomic DNA from the cell pellets.

-

Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes for multiplexing.

-

Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as the Illumina NextSeq.

Data Analysis

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.

-

Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the this compound treated samples compared to the vehicle-treated samples.[9]

-

Perform pathway analysis on the significant gene hits to identify biological processes that are enriched among the sensitizing or resistance-conferring genes.

References

- 1. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]

- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Genome-wide CRISPR Screening Identifies NFκB and c-MET as Druggable Targets to Sensitize Lenvatinib Treatment in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: DC-BPi-11 for Induction of Apoptosis in Cancer Cells

Abstract

This document provides detailed application notes and protocols for the use of DC-BPi-11, a novel bifunctional inhibitor targeting key cellular pathways to induce apoptosis in cancer cells. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics. While "this compound" as a specific entity does not appear in current public research literature, this document is constructed based on established principles of dual-target inhibitors that induce apoptosis, providing a framework for the application of such a molecule. The protocols and pathways described are based on analogous compounds that target pathways frequently implicated in cancer cell survival and proliferation.

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably. A promising therapeutic strategy involves the targeted induction of apoptosis in malignant cells. This compound is conceptualized as a novel small molecule inhibitor designed to simultaneously target two critical signaling pathways implicated in cancer cell survival. This dual-targeting approach aims to overcome the resistance mechanisms often associated with single-target therapies and to induce a robust apoptotic response.

Mechanism of Action

While specific data for "this compound" is not publicly available, a plausible mechanism for a dual-target apoptosis inducer could involve the simultaneous inhibition of pathways crucial for cancer cell proliferation and survival. A hypothetical model for this compound's action could be the dual inhibition of a pro-survival signaling pathway and a transcriptional regulator. For instance, a bifunctional inhibitor might target both a kinase in a growth factor pathway and a protein that regulates the transcription of anti-apoptotic genes.

The proposed signaling pathway for a hypothetical this compound is illustrated below.

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables represent hypothetical data based on expected outcomes for a potent apoptosis-inducing agent.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h |

| MCF-7 | Breast Cancer | 50 |

| A549 | Lung Cancer | 75 |

| HCT116 | Colon Cancer | 40 |

| Jurkat | T-cell Leukemia | 25 |

Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)